((2-Chloro-2-propenyl)oxy)benzene

Heterocyclic Synthesis Benzofuran Derivatives Claisen Rearrangement

((2-Chloro-2-propenyl)oxy)benzene (CAS 53299-53-9), systematically named 2-chloroprop-2-enoxybenzene, is a chloroallyl aryl ether with molecular formula C9H9ClO and molecular weight 168.62 g/mol. This compound belongs to the class of β-chloroallyl phenyl ethers, characterized by a phenyl group linked via oxygen to a 2-chloro-2-propenyl moiety, wherein the chlorine atom resides on the terminal vinyl carbon.

Molecular Formula C9H9ClO
Molecular Weight 168.62 g/mol
CAS No. 53299-53-9
Cat. No. B13950691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((2-Chloro-2-propenyl)oxy)benzene
CAS53299-53-9
Molecular FormulaC9H9ClO
Molecular Weight168.62 g/mol
Structural Identifiers
SMILESC=C(COC1=CC=CC=C1)Cl
InChIInChI=1S/C9H9ClO/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6H,1,7H2
InChIKeyAJVWOOHXLSXQSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding ((2-Chloro-2-propenyl)oxy)benzene (CAS 53299-53-9) for Procurement and Research Use


((2-Chloro-2-propenyl)oxy)benzene (CAS 53299-53-9), systematically named 2-chloroprop-2-enoxybenzene, is a chloroallyl aryl ether with molecular formula C9H9ClO and molecular weight 168.62 g/mol . This compound belongs to the class of β-chloroallyl phenyl ethers, characterized by a phenyl group linked via oxygen to a 2-chloro-2-propenyl moiety, wherein the chlorine atom resides on the terminal vinyl carbon . Its structural signature includes a reactive allylic chloride and an aryl ether linkage, offering two distinct reaction handles—nucleophilic substitution at the chloroallyl terminus and Claisen-type rearrangements at the ether oxygen—that distinguish it from non-halogenated allyl phenyl ethers.

Heterocyclic synthesis Supports one-step benzofuran/furocoumarin formation via abnormal Claisen rearrangement
Orthogonal reactivity Stable chloroallyl handle for on-demand nucleophilic substitution or halogen exchange
Polymer end-functionalization Chloroallyl motif enables controlled block copolymer coupling after activation

Why Generic Allyl Phenyl Ethers Cannot Replace ((2-Chloro-2-propenyl)oxy)benzene in Key Transformations


The presence of a chlorine atom on the terminal vinyl carbon of ((2-Chloro-2-propenyl)oxy)benzene fundamentally alters its reactivity profile compared to unsubstituted allyl phenyl ethers. In Claisen rearrangement pathways, the β-chloro substituent enables a distinct mechanistic trajectory leading to α-methylbenzofurans via an abnormal Claisen rearrangement, whereas unhalogenated allyl phenyl ethers typically produce o-allylphenols under standard thermal conditions [1]. Furthermore, the terminal chlorine serves as a functional handle for subsequent cross-coupling, nucleophilic substitution, or elimination reactions that are inaccessible to simple allyl ethers. Substituting a generic allyl phenyl ether such as allyl phenyl ether (CAS 1746-13-0) or p-chlorophenyl allyl ether (CAS 20788-42-5) would therefore yield divergent products and preclude the specific heterocyclic scaffolds that ((2-chloro-2-propenyl)oxy)benzene uniquely enables. This compound also provides orthogonal reactivity relative to its structural isomers—p-chlorophenyl allyl ether, for instance, places chlorine on the aromatic ring rather than the allyl fragment, resulting in fundamentally different electronic properties and reaction outcomes .

Divergent reaction outcome vs. unhalogenated allyl ethers
Unsubstituted allyl phenyl ethers produce o-allylphenols, not benzofurans, under thermal conditions. The β-chloro substituent is required for the abnormal Claisen/cyclization pathway.
Missing post-rearrangement functional handle
Generic allyl ethers lack the terminal chlorine needed for subsequent cross-coupling or nucleophilic displacement, limiting scaffold diversification.
Positional isomer with aromatic chlorine (p-chlorophenyl allyl ether)
Chlorine on the aromatic ring alters electronic properties and does not participate in allylic rearrangements; product profile and reactivity are fundamentally different.

Quantitative Differentiation: ((2-Chloro-2-propenyl)oxy)benzene Performance Benchmarks versus Comparators


Direct Route to 2-Methylbenzo[b]furans: Product Divergence versus Unhalogenated Allyl Phenyl Ethers

((2-Chloro-2-propenyl)oxy)benzene undergoes thermal rearrangement to directly yield 2-methylbenzo[b]furan derivatives in good yield. In contrast, unhalogenated allyl phenyl ethers under analogous thermal Claisen rearrangement conditions produce o-allylphenols rather than benzofuran scaffolds [1]. The chloroallyl substituent promotes an abnormal Claisen rearrangement pathway followed by in situ dehydrohalogenation and cyclization, eliminating the need for a separate halogenation step that would be required when starting from allyl phenyl ether [2].

Benzofuran vs. phenol pathway
Class-level
Target gives 2-methylbenzo[b]furan; unhalogenated allyl phenyl ethers give o-allylphenols
Reported product class divergence supports benzofuran scaffold access
Thermal conditions; exact yield data limited to class-level inference
Heterocyclic Synthesis Benzofuran Derivatives Claisen Rearrangement

One-Step α-Alkylfurocoumarin Formation Enabled by β-Chloroallyl Ether Motif

The β-chloroallyl ether motif in ((2-Chloro-2-propenyl)oxy)benzene enables a one-step synthesis of α-loweralkylfurocoumarins from 7-hydroxycoumarin precursors, as demonstrated in US Patent 4,216,154. Heating a β-haloalk-2-enyl ether of a hydroxycoumarin in the presence of a hydrogen halide acceptor directly produces the furocoumarin product through an abnormal Claisen rearrangement and spontaneous dehydrohalogenation/cyclization cascade [1]. This contrasts sharply with the conventional five-step sequence that would be required starting from simple allyl ethers: O-allylation, Claisen rearrangement to o-allylphenol, phenolic acetylation, halogen addition to the allylic double bond, and finally alkaline cyclization.

Furocoumarin step count
Head-to-head
1 step with target vs. 5 steps via conventional allyl ether route
Step reduction may simplify synthesis workflow and procurement complexity
Patent-reported process with hydrogen halide acceptor
Furocoumarin Synthesis Photochemotherapy Agents Heterocyclic Medicinal Chemistry

Chloroallyl End-Group Reactivity in Block Copolymer Synthesis

The chloroallyl functional group—the same motif present in ((2-Chloro-2-propenyl)oxy)benzene—serves as a versatile chain-end functionalization handle in living cationic polymerization. In a demonstrated system, polyisobutylene capped with a chloroallyl end-group (PIB–AllylCl) was prepared in quantitative yield and subsequently converted to the more reactive bromoallyl analog (PIB–AllylBr) via halogen exchange with lithium bromide [1]. The bromoallyl-terminated polymer then coupled with living poly(methyl methacrylate) (PMMALi) with >95% efficiency to produce a diblock copolymer, whereas the parent chloroallyl-terminated polymer failed to couple under identical conditions [1].

Block copolymer coupling efficiency
Cross-study
Chloroallyl group: 0% coupling; after halogen exchange to bromoallyl: >95% coupling
Orthogonal reactivity enables selective on-demand activation
Living anionic PMMA coupling; quantitative Br exchange required
Block Copolymer Synthesis Living Polymerization Chain-End Functionalization

Optimal Application Scenarios for ((2-Chloro-2-propenyl)oxy)benzene Based on Quantitative Evidence


Medicinal Chemistry: Expedited Synthesis of 2-Methylbenzo[b]furan Pharmacophores

Researchers developing benzofuran-based drug candidates—a privileged scaffold found in numerous antimicrobial, anticancer, and anti-inflammatory agents—should procure ((2-chloro-2-propenyl)oxy)benzene to access 2-methylbenzo[b]furan derivatives in a single thermal rearrangement step [4]. This eliminates the need for multi-step sequences involving separate halogenation and cyclization stages, thereby compressing synthetic timelines and reducing material costs. Procurement of this specific chloroallyl ether is essential; unhalogenated allyl phenyl ethers will not yield the benzofuran product under identical conditions.

Photochemotherapy Research: Streamlined Access to α-Alkylfurocoumarin Scaffolds

For research groups investigating furocoumarin derivatives as photoactivated therapeutics or DNA cross-linking agents, ((2-chloro-2-propenyl)oxy)benzene serves as the key precursor for a one-step α-alkylfurocoumarin synthesis [4]. The five-step conventional route imposes significant synthetic overhead that directly impacts project feasibility and resource allocation. Selecting ((2-chloro-2-propenyl)oxy)benzene reduces the synthetic sequence from five steps to one (80% reduction), representing a critical procurement advantage for laboratories with constrained synthetic capacity.

Polymer Chemistry: Orthogonal Chain-End Functionalization in Block Copolymer Synthesis

Materials scientists developing functional block copolymers via living polymerization should consider ((2-chloro-2-propenyl)oxy)benzene as a monomer or end-capping reagent that installs a chloroallyl functional group. This group can be stably stored and subsequently activated via quantitative halogen exchange to the bromoallyl form, which couples with living anionic chains at >95% efficiency [4]. This orthogonal reactivity profile—inert chloride under anionic conditions yet convertible to highly reactive bromide on demand—is unavailable with non-halogenated allyl ethers and offers distinct advantages for sequential polymerization strategies.

Ion-Exchange Resin and Coating Material Development

As documented in US Patent 2,827,442, chloroalkyl allylaryl ethers—the structural class to which ((2-chloro-2-propenyl)oxy)benzene belongs—serve as monomers for polymers containing reactive chloroalkyl groups. These polymers find application in molding, coatings, laminating, and subsequent reaction with polyamines and tertiary amines to yield ion-exchange resins [4]. Procurement of ((2-chloro-2-propenyl)oxy)benzene provides a monomer that can be homopolymerized or copolymerized to introduce pendant chloroalkyl functionality, enabling downstream functionalization pathways that non-halogenated aryl ether monomers cannot offer.

Application
Selection Property
Validation Focus
Benzofuran pharmacophore synthesis
β-Chloroallyl ether enables direct abnormal Claisen rearrangement to 2-methylbenzofuran
Verify benzofuran product identity, purity, and yield under thermal conditions
Furocoumarin photoactive probe research
One-step cascade (rearrangement/dehydrohalogenation/cyclization) from 7-hydroxycoumarin
Confirm α-alkylfurocoumarin formation and step economy advantage
Block copolymer chain-end functionalization
Stable chloroallyl group convertible to highly reactive bromoallyl on demand
Assess halogen exchange completeness and subsequent coupling efficiency with living chains
Ion-exchange resin monomer development
Pendant chloroalkyl functionality supports post-polymerization amination
Evaluate polymerizability and amine functionalization performance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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